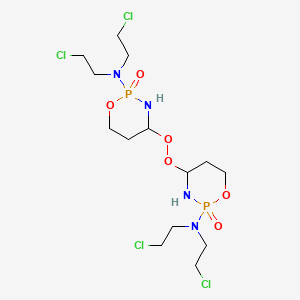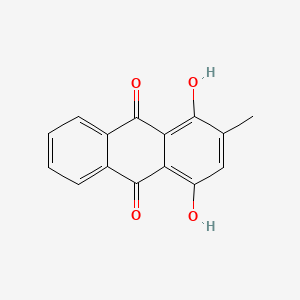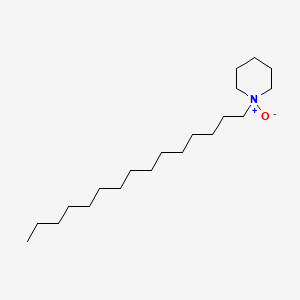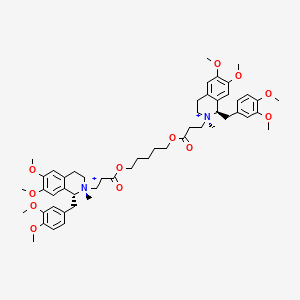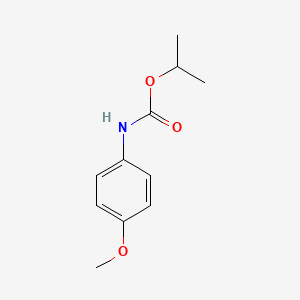
氨基酸,(4-甲氧基苯基)-,1-甲基乙酯
描述
Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and organic solvents. This compound is also known as isopropyl 4-methoxyphenyl carbamate or IMPC. It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol.
科学研究应用
动力学拆分和不对称合成
外消旋化合物的动力学拆分是生产旋光活性药物的关键方法。研究表明,氨基酸酯在外消旋 α-芳基烷基酸的动力学拆分中是有效的,促进了非外消旋非甾体抗炎药的生产。此过程涉及外消旋羧酸与新型亲核试剂的对映选择性偶联反应,在手性酰基转移催化剂的帮助下进行 (Shiina 等人,2010 年)。
对映体分离和热力学研究
对映体分离是药物开发中的一个关键过程,已使用苯氨基酸的衍生物(包括 (4-甲氧基苯基)-,1-甲基乙酯变体)进行了研究。这些研究提供了对高效液相色谱 (HPLC) 对映体分离热力学的见解,突出了涉及的手性识别机制 (Dungelová 等人,2004 年)。
合成和标记技术
用于药理研究的标记化合物的合成研究已利用氨基酸酯。这些化合物作为放射性标记药物的制备中的中间体,用于追踪和研究目的,证明了该化合物用于开发诊断和治疗剂的效用 (Ciszewska 等人,1997 年)。
保护基团化学
羧酸酯在各种化学条件下的稳定性在合成化学中具有重要意义。研究探索了将氨基酸酯用作羧酸的保护基团,通过在反应过程中保护敏感官能团,促进了复杂的合成途径 (Kurosu 等人,2007 年)。
药理应用
已研究氨基酸酯的药理作用,类似于菲索斯明,在针对乙酰胆碱酯酶(治疗阿尔茨海默病的关键酶)的药物开发中显示出巨大潜力。这些研究突出了氨基酸酯在设计新的治疗剂中的作用 (Aeschlimann 和 Reinert,1931 年)。
属性
IUPAC Name |
propan-2-yl N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-11(13)12-9-4-6-10(14-3)7-5-9/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGPYPHIFVEQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005685 | |
| Record name | Propan-2-yl (4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85221-16-5 | |
| Record name | Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085221165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl (4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYL N-(4-METHOXYPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (2S)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B1209394.png)


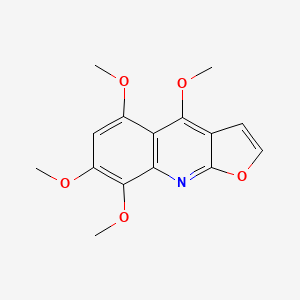
![17-hydroxy-10,13-dimethylspiro[2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-6,1'-cyclopropane]-3-one](/img/structure/B1209399.png)
